molecular formula C28H31N5O B1662999 NVP-ADW742 CAS No. 475489-15-7

NVP-ADW742

Cat. No.: B1662999
CAS No.: 475489-15-7
M. Wt: 453.6 g/mol
InChI Key: LSFLAQVDISHMNB-UHFFFAOYSA-N
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Description

NVP-ADW742 is a potent and selective inhibitor of the insulin-like growth factor-I receptor kinase. This compound has shown significant potential in inhibiting the growth of cancer cells by targeting the insulin-like growth factor-I receptor signaling pathway. It is particularly effective in small cell lung cancer cells, where it has been shown to enhance the sensitivity of these cells to chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: NVP-ADW742 is synthesized through a series of chemical reactions involving the formation of a pyrrolo[2,3-d]pyrimidine core structure. The synthesis typically involves the following steps:

  • Formation of the pyrrolo[2,3-d]pyrimidine core.
  • Introduction of the phenylmethoxy group at the 5-position.
  • Addition of the trans-3-(1-pyrrolidinylmethyl)cyclobutyl group at the 7-position.
  • Final purification to achieve high purity.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: NVP-ADW742 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Substitution reactions can be employed to introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

NVP-ADW742 has a wide range of scientific research applications, including:

Mechanism of Action

NVP-ADW742 exerts its effects by selectively inhibiting the insulin-like growth factor-I receptor kinase. This inhibition blocks the downstream signaling pathways, including the phosphatidylinositol 3-kinase-Akt pathway, which is crucial for cell growth and survival. By inhibiting this pathway, this compound induces apoptosis and reduces cell proliferation in cancer cells. Additionally, it sensitizes cancer cells to chemotherapy by enhancing the cytotoxic effects of chemotherapeutic agents .

Comparison with Similar Compounds

NVP-ADW742 is unique in its high selectivity and potency for the insulin-like growth factor-I receptor kinase. Similar compounds include:

    BMS-536924: Another insulin-like growth factor-I receptor inhibitor with similar applications in cancer research.

    OSI-906: A dual inhibitor of the insulin-like growth factor-I receptor and insulin receptor, used in cancer therapy.

    AEW541: A selective insulin-like growth factor-I receptor inhibitor with applications in oncology research.

Compared to these compounds, this compound has shown superior selectivity and efficacy in certain cancer cell lines, making it a valuable tool in cancer research .

Biological Activity

NVP-ADW742 is a selective inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) kinase, showing significant promise in cancer treatment, particularly in enhancing the efficacy of chemotherapeutic agents. This article delves into its biological activity, mechanisms of action, and relevant case studies.

This compound operates primarily as an ATP-competitive inhibitor of IGF-1R with an IC50 value ranging from 0.1 to 0.2 μM . It has been shown to inhibit c-Kit kinase activity with an IC50 between 3 to 5 μM . The compound exhibits a synergistic effect when combined with other chemotherapeutic agents, particularly in small cell lung cancer (SCLC) cell lines, enhancing their sensitivity to treatments like etoposide and carboplatin .

Inhibition of Cell Growth

This compound has demonstrated the ability to significantly inhibit cell proliferation in various cancer cell lines. For instance, its combination with etoposide has been shown to enhance cytotoxicity in SCLC cell lines such as H526, H146, WBA, and H209 . The enhancement of sensitivity to chemotherapy correlates closely with the inhibition of PI3K-Akt activation, a critical pathway in cancer cell survival and proliferation .

Apoptosis Induction

The compound not only inhibits growth but also induces apoptosis. Studies have indicated that this compound treatment leads to increased apoptosis rates in various cancer models. For example, it was observed that this compound combined with temozolomide effectively induced apoptosis in Daoy cells, which are used in medulloblastoma research .

Small Cell Lung Cancer (SCLC)

In a study focusing on SCLC cell lines, this compound was found to synergistically enhance sensitivity to etoposide and carboplatin. The combination treatment resulted in a greater than 16-fold increase in efficacy compared to either agent alone . This effect was attributed to the complete inhibition of IGF-I-mediated expression of vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis .

Other Cancer Types

This compound has also been evaluated in colorectal cancer models (HT29 and SW480), where it was shown to increase apoptosis rates when combined with epidermal growth factor (EGF) stimulation . This suggests its potential utility across various tumor types beyond SCLC.

Data Summary

The following table summarizes key findings from studies involving this compound:

Study Cancer Type Combination Treatment Key Findings
SCLCEtoposide + CarboplatinEnhanced sensitivity; inhibited PI3K-Akt pathway
MedulloblastomaTemozolomideInduced apoptosis; significant antitumor activity
ColorectalEGFIncreased apoptosis rates; effective against HT29 cells

Properties

IUPAC Name

5-(3-phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O/c29-27-26-25(22-9-6-10-24(15-22)34-18-20-7-2-1-3-8-20)17-33(28(26)31-19-30-27)23-13-21(14-23)16-32-11-4-5-12-32/h1-3,6-10,15,17,19,21,23H,4-5,11-14,16,18H2,(H2,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFLAQVDISHMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431367
Record name NVP-ADW742
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475488-23-4
Record name ADW-742
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NVP-ADW742
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADW-742
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXS2N5862L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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